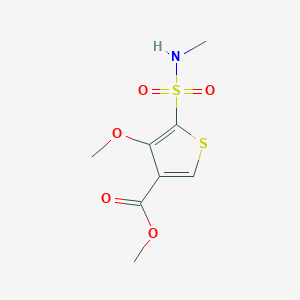
1-(4-Iodobenzyl)indene
Übersicht
Beschreibung
1-(4-Iodobenzyl)indene (IBi) is an organic compound that has been studied for its potential applications in various scientific fields. It is a member of the indene family and has a unique chemical structure that makes it useful for a variety of research applications. IBi has been studied for its ability to act as a catalyst in organic synthesis, as well as its potential as a drug target and its use in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Palladium-Catalyzed Synthesis
The palladium-catalyzed reaction between o-iodoallylbenzene and tosylhydrazones leads to the formation of indene derivatives. This process involves carbene migratory insertion followed by intramolecular carbopalladation, forming two C-C bonds on the same carbon atom. It's also applicable for synthesizing 2,3-disubstituted benzofurans and indenones (Paraja, Pérez-Aguilar, & Valdés, 2015).
Nickel-Catalyzed Carboannulation
Nickel catalysts facilitate the carboannulation reaction of o-bromobenzyl zinc bromide with unsaturated compounds, leading to the synthesis of various indenes and indane derivatives (Deng, Sun, & Li, 2007).
Materials Chemistry
- Corrosion Inhibition: Indene derivatives like 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid exhibit good inhibitory properties for mild steel corrosion in hydrochloric acid solutions. Their efficiency increases with concentration, indicating an adsorption process on the metal surface (Saady et al., 2018).
Organic Chemistry and Reaction Mechanisms
- Catalytic Synthesis of Substituted 1H-Indenes: A cobalt(III) carbene radical approach is used for the catalytic synthesis of substituted 1H-indenes, employing a metalloradical activation of o-cinnamyl N-tosyl hydrazones (Das et al., 2016).
- Synthesis via Electrophilic Cyclization: Iodonium-promoted 5-endo-dig carbocyclization of 2-substituted ethynylmalonates leads to the synthesis of 3-iodo-1H-indene derivatives, useful for subsequent reactions as substrates and catalysts (Khan & Wirth, 2009).
Eigenschaften
IUPAC Name |
1-[(4-iodophenyl)methyl]-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13I/c17-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-10,14H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVQVAQNXAFADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C=CC2=C1)CC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodobenzyl)indene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B6322653.png)


![8-Oxa-3,5,10-triazatricyclo[7.4.0.0 {2,7}]trideca- 1(13),2(7),3,5,9,11-hexaene-4,6-diol; 95%](/img/structure/B6322671.png)
